molecular formula C16H21N3O3S B2467289 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865174-14-7

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2467289
CAS No.: 865174-14-7
M. Wt: 335.42
InChI Key: DTBIPVJVZHDVDW-VLGSPTGOSA-N
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Description

The compound “(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzo[d]thiazole core, with an acetamido group at the 6-position and a (2-ethoxyethyl) group at the 3-position. The exact structure would need to be confirmed through techniques such as NMR and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Benzo[d]thiazole derivatives have been involved in various reactions, including cycloaddition reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : Similar compounds to (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide have been synthesized for various applications. For instance, N-(3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were synthesized through heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas, showing the chemical versatility of such compounds (Saeed & Rafique, 2013).

Biological and Medicinal Applications

  • Antimicrobial Properties : Studies have explored the antimicrobial properties of similar benzothiazole derivatives. For example, certain N-(benzo[d]thiazol-2-yl) derivatives were synthesized and evaluated for their docking properties and antimicrobial activity, indicating their potential use in addressing antimicrobial resistance (Anuse et al., 2019).

  • Chemosensors for Cyanide Anions : Certain coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions. This application demonstrates the potential of benzothiazole compounds in environmental monitoring and safety applications (Wang et al., 2015).

  • Anti-Inflammatory Drug Design : The design of non-steroidal anti-inflammatory drugs (NSAIDs) using benzothiazole derivatives has been researched. This includes the synthesis of ylidene derivatives of 2-thioxo-4-thiazolidinone for potential anti-inflammatory applications (Golota et al., 2015).

  • Protein Tyrosine Phosphatase 1B Inhibitors : A study on 3-acetamido-4-methyl benzoic acid derivatives, similar in structure to the query compound, showed that these derivatives could inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatment (Rakse et al., 2013).

  • Antifungal Activity : Research has been conducted on N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, which demonstrated low to moderate antifungal activity, highlighting the potential of benzothiazole derivatives in antifungal treatments (Saeed et al., 2008).

Chemical and Environmental Applications

  • Chemosensory Properties : The use of benzothiazole derivatives as chemosensors, such as for cyanide anions detection, underlines their importance in chemical analysis and environmental monitoring (Wang et al., 2015).

  • Potential in Drug Discovery : The exploration of benzothiazole derivatives in drug discovery, especially as potential antimicrobial and antifungal agents, indicates a broad scope of application in medicinal chemistry and pharmacology (Anuse et al., 2019; Saeed et al., 2008) (Saeed et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Some benzo[d]thiazole derivatives have shown cytotoxic activity against cancer cell lines and antibacterial activity .

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-4-15(21)18-16-19(8-9-22-5-2)13-7-6-12(17-11(3)20)10-14(13)23-16/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBIPVJVZHDVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)NC(=O)C)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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